3-(2,3-Dimethylindol-1-yl)propan-1-amine
Description
3-(2,3-Dimethylindol-1-yl)propan-1-amine is an indole-derived primary amine featuring a dimethyl-substituted indole ring linked to a propylamine chain. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . Key physical properties include a melting point of 79.05°C and variable water solubility (reported as 532.4 mg/L or 10,959 mg/L, depending on the source) .
Properties
CAS No. |
39971-86-3 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-(2,3-dimethylindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9,14H2,1-2H3 |
InChI Key |
ZUZXYHMKBKFVBR-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)CCCN)C |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Indole Core
3-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine (CAS 61123-70-4)
- Key Differences : The indole ring is partially saturated (2,3-dihydroindole), reducing aromaticity and increasing conformational flexibility compared to the fully aromatic dimethylindole .
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (CAS 586336-02-9)
- Key Differences : Fluorine substitution at the 7-position of the indole ring introduces electronegativity and lipophilicity .
- Impact : Fluorine enhances metabolic stability and may improve blood-brain barrier penetration, making this compound pharmacologically distinct .
N,N-Dimethyl-3-[5-(2-methylsulfonyl-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine (PDB 1IY)
Heterocyclic Variants
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
Physicochemical Properties and Solubility Trends
Trends :
- Primary amines (e.g., target compound) generally exhibit higher water solubility than tertiary amines (e.g., 1IY derivative) due to increased hydrogen-bonding capacity.
- Fluorine and sulfonyl groups enhance lipophilicity and polarity, respectively, influencing bioavailability .
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